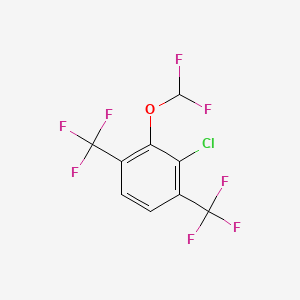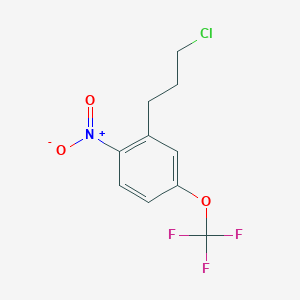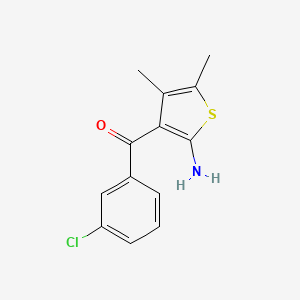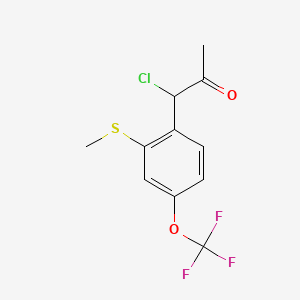
(S)-4-Methyldiphenyl-2-oxazolidinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-4-Methyldiphenyl-2-oxazolidinone is a chiral oxazolidinone derivative that has garnered significant interest in the field of organic chemistry. This compound is known for its utility as a chiral auxiliary in asymmetric synthesis, which is a method used to produce enantiomerically pure compounds. The presence of the chiral center at the 4-position of the oxazolidinone ring makes it an essential tool for inducing chirality in various chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4-Methyldiphenyl-2-oxazolidinone typically involves the reaction of (S)-phenylglycinol with diphenyl carbonate under basic conditions. The reaction proceeds through the formation of an intermediate carbamate, which cyclizes to form the oxazolidinone ring. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and the reaction temperature is maintained between 60-80°C to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction parameters and improves the overall yield and purity of the product. The use of high-throughput screening techniques can also optimize reaction conditions and identify the most efficient catalysts for the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
(S)-4-Methyldiphenyl-2-oxazolidinone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding N-oxide derivative.
Reduction: Reduction of the oxazolidinone ring can yield the corresponding amine.
Substitution: The compound can undergo nucleophilic substitution reactions at the 4-position, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as alkyl halides or aryl halides can be used in the presence of a base like sodium hydride.
Major Products Formed
The major products formed from these reactions include N-oxide derivatives, amines, and various substituted oxazolidinones, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
(S)-4-Methyldiphenyl-2-oxazolidinone has a wide range of applications in scientific research:
Chemistry: It is widely used as a chiral auxiliary in asymmetric synthesis, enabling the production of enantiomerically pure compounds.
Biology: The compound has been studied for its potential use in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: Research has explored its use in the development of new drugs, particularly those targeting specific chiral centers.
Industry: The compound is used in the production of fine chemicals and specialty materials, where chirality is a crucial factor.
Mecanismo De Acción
The mechanism of action of (S)-4-Methyldiphenyl-2-oxazolidinone primarily involves its role as a chiral auxiliary. The compound induces chirality in the substrate by forming a temporary covalent bond with it, thereby controlling the stereochemistry of the reaction. The molecular targets and pathways involved depend on the specific reaction and substrate being used.
Comparación Con Compuestos Similares
Similar Compounds
®-4-Methyldiphenyl-2-oxazolidinone: The enantiomer of (S)-4-Methyldiphenyl-2-oxazolidinone, used in similar applications but with opposite stereochemistry.
(S)-4-Isopropyldiphenyl-2-oxazolidinone: A similar compound with an isopropyl group at the 4-position, offering different steric and electronic properties.
(S)-4-Phenyldiphenyl-2-oxazolidinone: Another similar compound with a phenyl group at the 4-position, used in asymmetric synthesis.
Uniqueness
This compound is unique due to its specific chiral center and the ability to induce chirality in a wide range of substrates. Its versatility and efficiency in asymmetric synthesis make it a valuable tool in organic chemistry.
Propiedades
Fórmula molecular |
C16H15NO2 |
|---|---|
Peso molecular |
253.29 g/mol |
Nombre IUPAC |
(4S)-4-methyl-3,4-diphenyl-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C16H15NO2/c1-16(13-8-4-2-5-9-13)12-19-15(18)17(16)14-10-6-3-7-11-14/h2-11H,12H2,1H3/t16-/m1/s1 |
Clave InChI |
SUDKKTYDGGNQIP-MRXNPFEDSA-N |
SMILES isomérico |
C[C@@]1(COC(=O)N1C2=CC=CC=C2)C3=CC=CC=C3 |
SMILES canónico |
CC1(COC(=O)N1C2=CC=CC=C2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



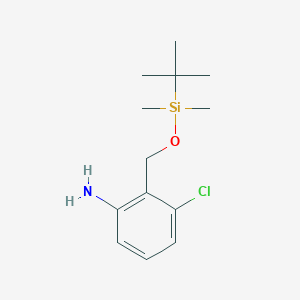
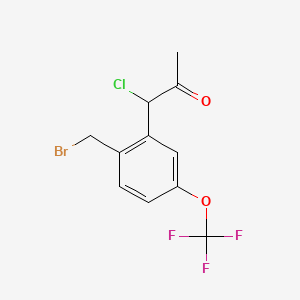
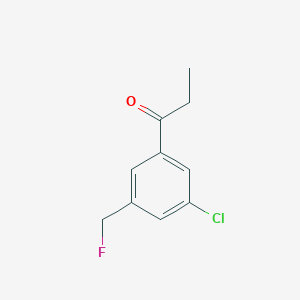
![3,4-Bis(methoxymethoxy)-2-[(4-methoxyphenyl)methyl]pyrrolidine](/img/structure/B14053779.png)
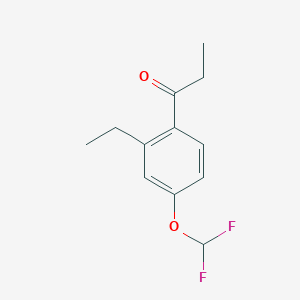
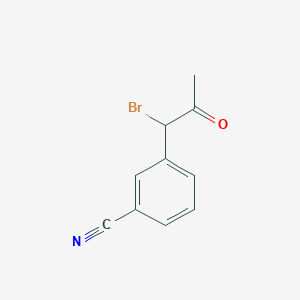
![4,7-Bis(5-bromothiophen-2-yl)-5,6-dinitrobenzo[c][1,2,5]thiadiazole](/img/structure/B14053803.png)
![4-[4-(1,1-Dimethylethyl)phenyl]-2,3-dihydro-2-methyl-1H-inden-1-one](/img/structure/B14053811.png)
